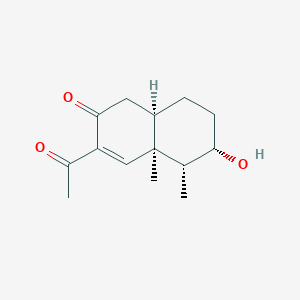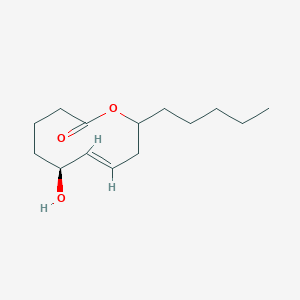
Senkyunolide H
Descripción general
Descripción
Benzofuran derivatives, including tetrahydrobenzofurans, are prominent in various biologically active natural and synthetic compounds, including drugs. They exhibit a wide range of chemical and physical properties, making them significant in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzofuran and tetrahydrobenzofuran derivatives often involves catalyzed reactions, including Lewis acid-catalyzed processes, from acrolein dimer and 1,3-dicarbonyl compounds, showcasing a method to synthesize complex molecules such as benzbromarone and amiodarone (Huang et al., 2019). Another approach includes gold(III)-catalyzed tandem reactions for the selective synthesis of 3-carbonylated benzofuran derivatives (Liu et al., 2010).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal detailed insights into the geometric configuration and stereochemistry of benzofuran derivatives. These analyses are crucial for understanding the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, including cycloadditions, isomerizations, and reactions under reductive conditions, leading to a wide range of products with diverse structural features and potential applications (Deng & Meng, 2020).
Aplicaciones Científicas De Investigación
Salud cardiovascular
Senkyunolide H se ha identificado como un posible candidato para fármacos cardio-cerebrovasculares. Sus efectos farmacológicos incluyen actividades antitrombóticas y antiplaquetarias, que son cruciales para prevenir las enfermedades cardiovasculares . La capacidad del compuesto para influir en el flujo sanguíneo y prevenir la formación de coágulos lo convierte en un tema valioso para futuras investigaciones cardiovasculares.
Neuroprotección
La investigación ha demostrado que el this compound exhibe efectos neuroprotectores contra el accidente cerebrovascular isquémico . Opera a través de múltiples vías biológicas, incluida la regulación de la transcripción y la unión de la proteína fosfatasa, que son esenciales para la supervivencia neuronal y la recuperación después de un accidente cerebrovascular.
Aplicaciones analgésicas
El this compound es conocido por sus propiedades analgésicas. Se puede utilizar para aliviar el dolor, lo que se alinea con el uso tradicional de su planta de origen, Ligusticum chuanxiong, en el tratamiento de dolores de cabeza y migrañas .
Propiedades antiinflamatorias
El compuesto también demuestra efectos antiinflamatorios, que se pueden aprovechar en el tratamiento de diversas afecciones inflamatorias. Al modular la respuesta inflamatoria del cuerpo, el this compound podría ser beneficioso en el tratamiento de enfermedades inflamatorias crónicas .
Efectos antioxidantes
El this compound se ha asociado con actividades antioxidantes, que son vitales para proteger las células del estrés oxidativo y el daño. Esta propiedad es particularmente importante en la prevención de enfermedades causadas por radicales libres .
Oncología
Hay evidencia que sugiere que el this compound tiene efectos antitumorales. Su papel en la investigación del cáncer está ganando interés, particularmente en cómo se puede utilizar para inhibir el crecimiento y la proliferación de tumores .
Farmacocinética y desarrollo de fármacos
Los parámetros farmacocinéticos del compuesto indican que se absorbe rápidamente y se distribuye ampliamente en órganos como los riñones, el hígado y los pulmones. Esto lo convierte en un candidato prometedor para el desarrollo de fármacos, con estudios centrados en sus vías metabólicas y su parecido con los fármacos .
Modernización de la medicina tradicional
El this compound es un componente bioactivo importante en la medicina tradicional china. La investigación moderna sobre sus efectos y mecanismos puede conducir a la modernización de los remedios tradicionales, haciéndolos más accesibles y aceptables en las prácticas médicas contemporáneas .
Mecanismo De Acción
Target of Action
Senkyunolide H has been reported to interact with several targets. It has been found to be effective in preventing cerebral ischemic stroke . The compound’s primary targets include proteins involved in the regulation of transcription from RNA polymerase II promoter, epidermal growth factor receptor signaling pathway, phosphatidylinositol-mediated signaling, and nitric oxide synthase regulator activity .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. It has been shown to have a role in treating cerebral ischemic stroke via regulating some biological processes . It also protects PC12 cells from oxygen glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. The Kyoto Encyclopedia of Genes and Genomes analysis showed that the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was significantly enriched . It also seems to be related to the coagulation cascade .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been reported to significantly decrease the neurological scores, infarct volume, and neuronal death in the middle cerebral artery occlusion mice . It also protects PC12 cells from OGD/R-induced cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to be relatively stable to heat, acid, and oxygen . .
Propiedades
IUPAC Name |
(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-OBEBJBLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94596-27-7 | |
| Record name | Senkyunolide H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENKYUNOLIDE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary pharmacological activities attributed to Senkyunolide H?
A1: this compound exhibits various pharmacological effects, including:
- Anti-platelet aggregation: Studies show this compound can inhibit ADP-induced platelet aggregation, potentially contributing to its cardiovascular benefits. []
- Neuroprotective effects: Research suggests this compound may offer neuroprotection through mechanisms like regulating autophagy in neuronal cells via the P13K/AKT/mTOR signaling pathway. []
- Anti-inflammatory activity: this compound has demonstrated the ability to attenuate lipopolysaccharide-mediated neuroinflammation in BV2 microglia cells. []
- Antiproliferative effects: In vitro studies suggest this compound can inhibit the proliferation of smooth muscle cells, highlighting its potential in addressing atherosclerosis. [, ]
Q2: How does this compound interact with its targets to exert its effects?
A2: While the exact mechanisms are still under investigation, research suggests:
- ERK and NF-κB pathway regulation: this compound appears to modulate these pathways, contributing to its anti-inflammatory and neuroprotective effects. []
- P13K/AKT/mTOR pathway modulation: This pathway is implicated in this compound's influence on neuronal cell autophagy, potentially impacting its neuroprotective properties. []
Q3: Are there any in vivo studies supporting the therapeutic potential of this compound?
A3: Yes, animal studies have shown that:
- Cerebral Ischemia: this compound loaded nanoparticles effectively reduced brain tissue water content and neuronal apoptosis in a rat model of cerebral ischemia. []
- Migraine: Research using a rat model of migraine suggests this compound crosses the blood-brain barrier and might contribute to the therapeutic effects of Dachuanxiong Decoction. []
Q4: Is there evidence of this compound inducing resistance or cross-resistance?
A4: The available research does not provide specific information about this compound inducing resistance or cross-resistance. Further investigation is needed to explore this aspect.
Q5: What is the molecular formula and weight of this compound?
A5:
Q6: What are the key structural features of this compound?
A6: this compound is a phthalide derivative characterized by:
- Two hydroxyl groups at the 6- and 7-positions on the tetrahydrofuran ring, with a (Z)-configuration for the double bond in the butylidene side chain and specific stereochemistry at carbons 6 and 7. [, , , , ]
Q7: How does the structure of this compound relate to its activity?
A7: Structure-activity relationship (SAR) studies indicate that:
- The (Z)-configuration of the double bond in the butylidene side chain is crucial for its antiproliferative activity. []
- The presence of the two hydroxyl groups at the 6 and 7 positions contributes significantly to its anti-competent effect on smooth muscle cell proliferation. []
Q8: What are the common analytical techniques used to characterize and quantify this compound?
A8: Several analytical methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): Frequently coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification and quantification. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze volatile components, including this compound, in essential oil extracts. []
- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with MS/MS for sensitive and rapid analysis in complex matrices like herbal extracts. [, ]
- Nuclear Magnetic Resonance (NMR): Used for structural elucidation and confirmation. [, , ]
Q9: What are the common methods for extracting this compound from Ligusticum chuanxiong?
A9: Various extraction techniques are utilized, including:
- Traditional solvent extraction: Often involves ethanol or methanol. [, , ]
- Microwave-assisted extraction (MAE): Employs microwave energy to accelerate extraction, potentially with ionic liquids as solvents. [, , , ]
- Supercritical fluid extraction (SFE): Utilizes supercritical CO2, offering a greener alternative. [, ]
- High-pressure ultrasonic-assisted extraction: Employs high pressure and ultrasound to enhance extraction efficiency. []
Q10: How stable is this compound under various storage conditions?
A: * Susceptibility to degradation: this compound can degrade under natural conditions, especially with exposure to light and heat. [, ]* Changes during storage: Studies show significant changes in this compound levels in Chuanxiong Rhizoma during storage, impacting its quality and therapeutic potential. []* Recommended storage: Storing Chuanxiong Rhizoma in a cool, dark, and dry environment is recommended to minimize degradation. []
Q11: Have there been any studies on formulating this compound to improve its stability or bioavailability?
A: While specific formulation strategies for this compound are not extensively discussed in the provided research, one study explored its encapsulation in lipid nanoparticles to improve its delivery to the brain for treating cerebral ischemia. [] Further research is needed to explore diverse formulation approaches for enhanced stability and bioavailability.
Q12: What is known about the metabolism of this compound?
A:
- Hepatic Metabolism: In vitro studies using rat and human hepatocytes identified ten metabolites of this compound, primarily generated through hydroxylation, hydration, glucuronidation, and GSH conjugation. []
- In vivo metabolites: Following oral administration of Chuanxiong Rhizoma extract to rats, Senkyunolide I and this compound were detected in plasma and liver. []
Q13: Are there significant differences in this compound pharmacokinetics between normal and diseased states?
A: Research using a rat model of migraine showed that the absorption of this compound was significantly increased in migrainous rats compared to normal rats after oral administration of Chuanxiong Rhizoma extract. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)


![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)




![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)